molecular formula C24H21ClN4O4S B11676911 Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate

Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate

Cat. No.: B11676911
M. Wt: 497.0 g/mol
InChI Key: PDVXJZLGWXUODT-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate is a complex organic compound that features a quinoxaline core, a sulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with isopropanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can target the nitro groups if present on the quinoxaline ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is particularly important for binding to biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and antibiotics. The quinoxaline core is known for its pharmacological activities .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme substrates. The quinoxaline core can intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: Another quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic that intercalates with DNA.

    Atinoleutin: A quinoxaline derivative with anti-cancer properties.

Uniqueness

Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate is unique due to its combination of a quinoxaline core, a sulfonamide group, and a benzoate ester

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

propan-2-yl 4-[[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C24H21ClN4O4S/c1-15(2)33-24(30)16-7-11-18(12-8-16)26-22-23(28-21-6-4-3-5-20(21)27-22)29-34(31,32)19-13-9-17(25)10-14-19/h3-15H,1-2H3,(H,26,27)(H,28,29)

InChI Key

PDVXJZLGWXUODT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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